molecular formula C14H15NO B8800080 4-(4-Formylcyclohexyl)benzonitrile CAS No. 93205-71-1

4-(4-Formylcyclohexyl)benzonitrile

Cat. No.: B8800080
CAS No.: 93205-71-1
M. Wt: 213.27 g/mol
InChI Key: FIQRFWBYVFIOPU-UHFFFAOYSA-N
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Description

4-(4-Formylcyclohexyl)benzonitrile is a benzonitrile derivative featuring a cyclohexane ring substituted with a formyl (-CHO) group at the 4-position and a benzonitrile moiety at the para-position of the benzene ring. The formyl group introduces polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly for condensation reactions or further functionalization.

Properties

CAS No.

93205-71-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(4-formylcyclohexyl)benzonitrile

InChI

InChI=1S/C14H15NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-2,5-6,10,12,14H,3-4,7-8H2

InChI Key

FIQRFWBYVFIOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

Key Compounds:

4-(trans-4-Pentylcyclohexyl)benzonitrile Molecular Formula: C₁₈H₂₅N Molecular Weight: 255.40 g/mol Properties: Used in liquid crystal research due to its nonpolar alkyl chain, which enhances thermal stability. The pentyl group reduces polarity compared to the formyl-substituted analog .

4-(trans-4-Propylcyclohexyl)benzonitrile CAS No.: 61203-99-4 Molecular Formula: C₁₆H₂₁N (inferred) Properties: Similar to pentyl derivatives, but shorter alkyl chains may lower melting points. Used as a laboratory chemical in specialty material synthesis .

4-(4-Formylcyclohexyl)benzonitrile (Target Compound) Hypothesized Molecular Formula: C₁₄H₁₅NO Key Features: The formyl group increases polarity and reactivity, enabling participation in Schiff base formation or nucleophilic additions. Likely higher melting points than alkyl-substituted analogs due to hydrogen bonding .

Table 1: Substituent Effects on Cyclohexylbenzonitriles
Compound Substituent Molecular Weight (g/mol) Key Properties/Applications
4-(trans-4-Pentylcyclohexyl)benzonitrile Pentyl (C₅H₁₁) 255.40 Liquid crystal research
4-(trans-4-Propylcyclohexyl)benzonitrile Propyl (C₃H₇) ~223.36 (inferred) Laboratory chemical synthesis
This compound Formyl (CHO) ~221.28 (hypothesized) Reactive intermediate for drug synthesis

Phenoxy-Linked Benzonitriles with Formyl Groups

Key Compounds:

4-(4-Bromo-3-formylphenoxy)benzonitrile Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol Melting Point: 109–111°C Applications: Intermediate in Crisaborole (anti-inflammatory drug) synthesis. Bromine and formyl groups enable cross-coupling reactions .

3-Chloro-4-(4-formylphenoxy)benzonitrile Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Properties: Chlorine enhances electrophilicity, facilitating nucleophilic aromatic substitution. Used in agrochemical research .

Comparison with Target Compound:
  • Structural Difference: Formyl groups are on phenoxy rings rather than cyclohexane.
  • Reactivity: Phenoxy-linked formyl groups participate in electrophilic reactions, whereas cyclohexyl-formyl derivatives may exhibit steric hindrance, affecting reaction kinetics.

Functional Group Variations on Benzonitrile Core

4-(Dimethylamino)benzonitrile Key Feature: Electron-donating dimethylamino group (-N(CH₃)₂) increases electron density on the benzene ring. Applications: Used in dye synthesis and fluorescence studies due to its electron-rich structure .

4-(4-Hydroxypiperidin-4-yl)benzonitrile

  • Molecular Formula : C₁₂H₁₃N₂O
  • Properties : Hydroxypiperidine introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Explored in pharmaceutical R&D .
Table 2: Functional Group Impact on Benzonitrile Derivatives
Compound Functional Group Key Properties/Applications
This compound Formyl (-CHO) High reactivity for condensation reactions
4-(Dimethylamino)benzonitrile Dimethylamino Fluorescence applications, dye synthesis
4-(4-Hydroxypiperidin-4-yl)benzonitrile Hydroxypiperidine Pharmaceutical intermediate

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